Chemical Properties and Application of 5'-ODMT-cEt-N-Bz-A Phosphoramidite: A Guide for Advanced Oligonucleotide Synthesis
Chemical Properties and Application of 5'-ODMT-cEt-N-Bz-A Phosphoramidite: A Guide for Advanced Oligonucleotide Synthesis
An In-Depth Technical Guide
As a Senior Application Scientist, my experience in the field of therapeutic oligonucleotide development has underscored the critical importance of high-quality, modified phosphoramidite monomers. Among the most impactful of these is 5'-O-(4,4'-Dimethoxytrityl)-2',4'-constrained-Ethyl-N⁶-benzoyl-Adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (hereafter referred to as 5'-ODMT cEt N-Bz A Phosphoramidite). This guide provides an in-depth analysis of its chemical properties and a validated framework for its application, designed for researchers, chemists, and drug development professionals aiming to leverage its unique advantages in antisense and RNAi applications.
The advent of phosphoramidite chemistry revolutionized the synthesis of oligonucleotides, making it a robust and automatable process.[1][2] This technology remains the gold standard for producing synthetic DNA and RNA for a vast array of diagnostic and therapeutic applications.[1][3] The molecule at hand is a specialized building block designed to impart specific, therapeutically relevant characteristics to oligonucleotides.
The defining feature of this phosphoramidite is the 2',4'-constrained ethyl (cEt) modification. This bicyclic structural constraint locks the furanose ring into a rigid N-type (C3'-endo) conformation, which pre-organizes the phosphate backbone for binding to complementary RNA strands.[4][5] This pre-organization significantly enhances hybridization affinity (melting temperature, Tₘ) and improves mismatch discrimination compared to standard DNA or RNA monomers.[4][6][7] Furthermore, this modification provides profound resistance to degradation by exonucleases, a critical attribute for in vivo therapeutic applications.[4][8][9]
This guide will dissect the molecule's structure, stability, and reactivity, providing detailed protocols for its successful incorporation into synthetic oligonucleotides.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a phosphoramidite is paramount for its effective use. These properties dictate storage, handling, and reaction conditions.
The structure of 5'-ODMT cEt N-Bz A Phosphoramidite is engineered for optimal performance in the standard oligonucleotide synthesis cycle. Each protecting group and structural modification serves a distinct and critical purpose.[1][2]
-
5'-O-Dimethoxytrityl (DMT) Group : This acid-labile group protects the 5'-hydroxyl function. Its removal (detritylation) in the first step of the synthesis cycle exposes the reactive hydroxyl group for the subsequent coupling reaction.[10] Its orange-colored cation released upon cleavage also provides a convenient method for real-time monitoring of synthesis efficiency.
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N⁶-Benzoyl (Bz) Group : The exocyclic amine of the adenine base is protected by a benzoyl group. This prevents unwanted side reactions at the nucleobase during the synthesis cycle.[3] The lability of this group under basic conditions determines the final deprotection strategy.
-
2',4'-Constrained Ethyl (cEt) Bridge : This is the key modification that locks the ribose sugar pucker. Its presence enhances binding affinity and confers significant nuclease resistance.[4]
-
3'-O-Phosphoramidite Moiety : This is the reactive center of the molecule. It consists of a trivalent phosphorus atom bonded to a diisopropylamino (iPr₂N) group and a 2-cyanoethyl (CE) group.[2] The diisopropylamino group is an excellent leaving group in the presence of a weak acid activator, while the cyanoethyl group protects the phosphate backbone during synthesis and is removed during the final deprotection step.[2][]
Caption: The four-step automated oligonucleotide synthesis cycle.
Objective: To incorporate a cEt-A monomer into a growing oligonucleotide chain with >98% step-wise efficiency.
Materials:
-
5'-ODMT cEt N-Bz A Phosphoramidite
-
Anhydrous Acetonitrile (ACN)
-
Activator Solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN)
-
Capping Solution A (e.g., Acetic Anhydride in THF/Lutidine)
-
Capping Solution B (e.g., N-Methylimidazole in THF)
-
Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking Solution (e.g., 3% Trichloroacetic Acid (TCA) in DCM)
Protocol:
-
Phosphoramidite Preparation:
-
Carefully bring the phosphoramidite vial to room temperature in a desiccator before opening to prevent moisture condensation.
-
Under an inert atmosphere, dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the reactive P(III) center. []The concentration is optimized for efficient delivery and reaction kinetics on the synthesizer.
-
-
Deblocking (Detritylation):
-
The synthesizer delivers the deblocking solution to the solid support-bound oligonucleotide.
-
The acidic solution cleaves the 5'-DMT group, exposing the 5'-hydroxyl group for the next reaction.
-
Causality: This step is the gatekeeper for chain elongation. Incomplete detritylation will lead to truncated sequences (n-1). The reaction is rapid, typically complete within 60-180 seconds. [10]
-
-
Coupling:
-
The prepared phosphoramidite solution and activator solution are delivered simultaneously to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate. [] * This activated monomer rapidly reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage. [10][] * Causality & Expert Insight: This is the most critical step for yield. The coupling time for sterically hindered modified phosphoramidites like cEt amidites may need to be extended slightly compared to standard DNA amidites to ensure high efficiency. []A typical coupling time is 3-5 minutes. Using a slight molar excess of the phosphoramidite drives the reaction to completion. [][13]
-
-
Capping:
-
A two-part capping solution is delivered to the column. Acetic anhydride acetylates any unreacted 5'-hydroxyl groups.
-
Causality: This step is a quality control measure. By permanently blocking failure sequences (those that did not couple in the previous step), it prevents the formation of internal deletion impurities (n-x), which are often difficult to separate from the desired full-length product. [10]
-
-
Oxidation:
-
The oxidizing solution is passed through the column.
-
The unstable phosphite triester backbone is oxidized to a more stable pentavalent phosphate triester.
-
Causality: The native state of the DNA/RNA backbone is P(V). This step stabilizes the newly formed internucleotide linkage, preventing cleavage in subsequent acidic deblocking steps. [2] This cycle is repeated until the desired oligonucleotide sequence is assembled.
-
| Synthesis Step | Typical Reagent | Purpose | Typical Duration |
| Deblocking | 3% TCA in DCM | Remove 5'-DMT group | 60-180 seconds |
| Coupling | 0.1 M Amidite + 0.25 M ETT | Form internucleotide bond | 3-5 minutes |
| Capping | Acetic Anhydride / NMI | Block unreacted 5'-OH | 30-60 seconds |
| Oxidation | 0.02 M I₂ in THF/H₂O | Stabilize phosphate backbone | 30-60 seconds |
Cleavage and Deprotection
After synthesis, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups (cyanoethyl on the phosphate and benzoyl on the adenine base) must be removed. The choice of deprotection conditions is critical to ensure complete removal without damaging the final product. [14]
The N-benzoyl group on adenine is relatively stable and requires specific conditions for efficient removal. The standard reagent for this is aqueous ammonium hydroxide, but faster and more efficient protocols using a mixture of ammonium hydroxide and methylamine (AMA) are now common. [15]
Caption: General workflow for oligonucleotide cleavage and deprotection.
Recommended Protocol: AMA Deprotection
-
Cleavage & Initial Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.0 mL of a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (30%) and aqueous Methylamine (40%) (AMA). [15] * Seal the vial tightly and let it stand at room temperature for 10-20 minutes. This is sufficient to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups. [15][16]
-
-
Base Deprotection:
-
Place the sealed vial in a heating block or oven set to 65°C for 10-15 minutes. [15] * Causality: The elevated temperature is required to drive the hydrolysis of the stable N-benzoyl amide bond on the adenine base to completion. [15]Insufficient heating can result in incompletely deprotected oligonucleotides, which are non-functional.
-
-
Work-up:
-
After heating, cool the vial on ice.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
The resulting crude oligonucleotide pellet is ready for purification by methods such as HPLC or cartridge purification.
-
| Deprotection Reagent | Temperature | Time | Notes |
| Ammonium Hydroxide (30%) | 55°C | 8-12 hours | Traditional method; effective but slow. |
| **AMA (1:1 NH₄OH/MeNH₂) ** | 65°C | 10-15 minutes | Recommended. Fast and highly efficient. [15] |
| t-Butylamine/Water (1:3) | 60°C | 6 hours | A milder option for oligos with sensitive dyes, but slower. [14] |
Trustworthiness through Self-Validation: The success of deprotection can be validated using analytical techniques like HPLC and Mass Spectrometry. A fully deprotected oligonucleotide will have a distinct retention time and a measured mass that matches the theoretical mass. In contrast, incomplete benzoyl removal will result in a mass shift of +104 Da (C₇H₄O).
Quality Control and Characterization
Final product integrity must be confirmed. The primary analytical tools for phosphoramidite raw materials and final oligonucleotides are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [1]
-
³¹P NMR: This is the most direct method to assess the purity of the phosphoramidite raw material. The P(III) signal for a pure phosphoramidite appears as a characteristic peak (or a pair of diastereomeric peaks) in the range of 140-155 ppm. [17]The absence of signals in the 0-20 ppm range indicates a lack of hydrolyzed P(V) impurities. [17]* High-Resolution Mass Spectrometry (HRMS): LC-MS is used to confirm the identity and purity of the final deprotected oligonucleotide. It provides an exact mass measurement that can confirm the correct incorporation of the cEt-A monomer (mass addition of 357.14 Da per incorporation) and the absence of deletion or incompletely deprotected species. [18]
Conclusion
The 5'-ODMT cEt N-Bz A Phosphoramidite is a powerful tool for the synthesis of next-generation therapeutic oligonucleotides. Its unique cEt modification imparts superior hybridization affinity and nuclease stability, making it a cornerstone of modern antisense drug development. By understanding its core chemical properties and adhering to optimized protocols for synthesis and deprotection, researchers can reliably produce high-quality modified oligonucleotides. The methodologies described in this guide, grounded in the fundamental principles of phosphoramidite chemistry, provide a robust framework for achieving this goal.
References
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Aragen Life Sciences. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. [Link]
-
Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]
-
Fergione, S., & Fedorova, O. Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
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GlpBio. 5'-ODMT cEt N-Bz A Phosphoramidite (Amidite). [Link]
-
Cambridge Bioscience. 5'-ODMT cEt N-Bz A Phosphoramidite (Amidite). [Link]
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Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]
-
ResearchGate. Table 2. Impact of phosphoramidite equivalents on coupling efficiency. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
Ruixibiotech. 5-ODMT cEt N-Bz A Phosphoramidite (Amidite) CAS No.1197033-19-4. [Link]
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Guzaev, A. P., & Manoharan, M. Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. Figshare. [Link]
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Aragen Life Sciences. A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. [Link]
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El-Khouly, M. et al. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides. National Institutes of Health. [Link]
-
Szabo-Scandic. 5'-ODMT cEt N-Bz A Phosphoramidite (Amidite), CAS 1197033-19-4. [Link]
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Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]
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